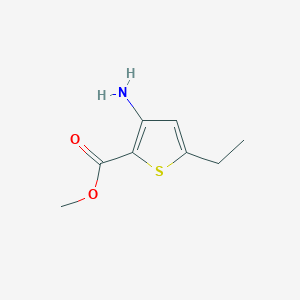

Methyl 3-amino-5-ethylthiophene-2-carboxylate

Description

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

methyl 3-amino-5-ethylthiophene-2-carboxylate |

InChI |

InChI=1S/C8H11NO2S/c1-3-5-4-6(9)7(12-5)8(10)11-2/h4H,3,9H2,1-2H3 |

InChI Key |

JSOGLGLIBCCTRO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(S1)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Chlorination of Crotononitrile :

Crotononitrile is treated with chlorine gas in the presence of pyridine at 0–13°C to form α-chlorocrotononitrile. - Cyclization with Methyl Thioglycolate :

The chlorinated intermediate is reacted with methyl thioglycolate in methanol using potassium carbonate as a base. The reaction proceeds at 10–20°C for 5 hours, followed by silica gel chromatography and vacuum distillation.

Yield : 26–30% after recrystallization from methanol.

Optimization Insight :

- Lower temperatures during chlorination minimize side reactions.

- Excess methyl thioglycolate (1.5 equiv) improves cyclization efficiency.

One-Pot Oxime Formation and Cyclization

A patent-pending one-pot method eliminates intermediate isolation, enhancing throughput. The protocol involves reacting 3-oxotetrahydrothiophene derivatives with hydroxylamine hydrochloride in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Example Protocol:

- Reaction Setup :

3-Oxo-5-ethyltetrahydrothiophene (1.0 equiv) is dissolved in DMF with hydroxylamine hydrochloride (1.2 equiv) and catalytic ferric chloride. - Heating and Workup :

The mixture is heated at 70–90°C for 4 hours, followed by ammonia-mediated cyclization. Filtration and washing yield the crude product, which is purified via recrystallization.

Yield : 85–90% under optimized conditions.

Advantages :

Comparative Analysis of Synthesis Methods

| Method | Yield | Temperature | Key Reagents | Purification Steps |

|---|---|---|---|---|

| Gewald Reaction | 50–65% | 80–90°C | Ethyl cyanoacetate, S₈ | Column chromatography |

| Cyclocondensation | 26–30% | 10–20°C | α-Chloronitrile, K₂CO₃ | Vacuum distillation |

| One-Pot Oxime Cyclization | 85–90% | 70–90°C | NH₂OH·HCl, FeCl₃ | Recrystallization (methanol) |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. For instance, avoiding n-butyllithium (used in traditional thiophene syntheses) reduces operational hazards. Ethyl 2-methylthiophene-3-carboxylate production insights highlight the importance of:

- Controlled Reagent Addition : Prevents exothermic runaway reactions.

- Solvent Recovery : Methanol and DMF are distilled and reused to minimize waste.

Challenges in Purification and Characterization

This compound exhibits limited solubility in water, necessitating organic solvents (e.g., ethyl acetate) for extraction. Recrystallization from methanol yields high-purity crystals (mp 84–85°C). Advanced characterization via ¹H NMR confirms regioselectivity:

Applications and Derivatives

This compound serves as a precursor to bioactive molecules, including:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-ethylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 3-amino-5-ethylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-ethylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-amino-5-ethylthiophene-2-carboxylate with structurally related thiophene carboxylates, focusing on substituent effects, synthesis, and applications.

2.1 Structural and Functional Group Variations

Key Observations:

- The thien-2-yl group () introduces π-conjugation, which may improve charge transport properties in materials science applications. The methoxymethyl group () at position 3 increases steric bulk and polarity, influencing solubility and metabolic stability in drug design .

2.4 Physicochemical Properties

- Solubility: Ethyl and methyl esters generally improve solubility in organic solvents compared to free carboxylic acids. The ethyl group in the target compound may slightly reduce polarity compared to methoxymethyl or thienyl substituents.

- Crystallography: Substituents influence crystal packing. For instance, brominated thiophene carboxylates () exhibit planar arrangements due to hydrogen bonding between sulfur and carbonyl oxygen .

Research Findings and Limitations

Biological Activity

Methyl 3-amino-5-ethylthiophene-2-carboxylate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H11NO2S

- Molecular Weight : 185.25 g/mol

The compound contains a thiophene ring, an amino group, and an ester functional group, which contribute to its biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their activity.

- Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

- π-π Interactions : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, modulating their function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Strong | |

| Candida albicans | Weak |

Anticancer Activity

The compound has shown promising results in anticancer assays, particularly against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values from various studies:

These results suggest that this compound may inhibit tumor cell proliferation through mechanisms such as tubulin assembly inhibition and apoptosis induction .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. Compounds were tested for their minimum inhibitory concentration (MIC), revealing strong activity against Gram-positive bacteria while showing limited efficacy against fungal strains . -

Anticancer Mechanism Investigation :

Another investigation focused on the anticancer properties of this compound, utilizing the MTT assay to assess cell viability in various cancer cell lines. Results indicated that the compound effectively induced G2/M phase cell cycle arrest and apoptosis in HepG-2 cells, correlating with its structural characteristics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-5-ethylthiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves refluxing precursors (e.g., thiophene derivatives) in anhydrous dichloromethane (CH2Cl2) under nitrogen, followed by purification via reverse-phase HPLC. For example, intermediate cyclization using anhydrides (e.g., succinic anhydride) in a 1.2:1 molar ratio under reflux achieves moderate yields (67%) . Optimization includes adjusting solvent polarity, reaction time, and stoichiometry to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions. Key signals include:

- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), ester methyl groups (δ 3.7–3.9 ppm), and amine protons (δ 5.0–6.0 ppm, broad) .

- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹), C-O (1200–1300 cm⁻¹), and NH2 (3300–3500 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) with methanol-water gradients confirms purity (>95%) .

Q. How can researchers confirm the purity of this compound, and what analytical thresholds are considered acceptable?

- Methodology : HPLC with UV detection (λ = 254 nm) is standard. Acceptable purity for peer-reviewed studies is ≥95%, verified by a single peak in chromatograms. Melting point consistency (e.g., 213–216°C for analogs) and elemental analysis (C, H, N within ±0.4% of theoretical values) are additional benchmarks .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity or electronic properties of this thiophene derivative?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Partial charge analysis (Mulliken or NPA) identifies regions prone to substitution. Solvent effects are simulated using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in crystallographic data during molecular structure determination?

- Methodology : Use SHELX software for refinement, leveraging high-resolution (<1.0 Å) X-ray diffraction data. Address ambiguities in electron density maps by testing multiple space groups (e.g., P21/c vs. P-1) and validating via R-factor convergence (R1 < 5%). Twinned crystals require twin-law refinement in SHELXL .

Q. How does the substitution pattern on the thiophene ring influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The ethyl group at position 5 sterically hinders electrophilic substitution at position 4. Amino and ester groups at positions 3 and 2 direct nucleophilic attacks via resonance. Reactivity is probed through Suzuki-Miyaura coupling (Pd catalysis) with aryl boronic acids, monitoring yields under varying conditions (e.g., ligand type, temperature) .

Q. What challenges arise in achieving regioselective functionalization, and how can directing groups or catalysts address this?

- Methodology : Competing reactivity at positions 4 and 5 can lead to mixtures. Strategies include:

- Directing Groups : Temporarily introducing Boc-protected amines to steer metal-catalyzed reactions.

- Catalysts : Pd(OAc)2 with bidentate ligands (e.g., dppf) enhances selectivity for C-H activation at less-hindered sites. Kinetic studies (e.g., time-resolved NMR) track intermediate formation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Methodology :

Verify Sample Purity : Re-run HPLC to exclude impurities.

Consider Tautomerism : Amino-thiophene derivatives may exhibit keto-enol tautomerism, altering NMR/IR profiles. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes dominant forms.

Cross-Validate with X-ray : Single-crystal X-ray structures provide unambiguous bond-length and angle data to resolve spectral ambiguities .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound Analogs

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous CH2Cl2 | Minimizes hydrolysis of esters |

| Reaction Time | 12–18 hrs (reflux) | Longer times reduce side products |

| Purification Method | Reverse-Phase HPLC | Achieves >95% purity |

Table 2 : Diagnostic Spectral Peaks for Characterization

| Technique | Key Peaks | Functional Group Assignment |

|---|---|---|

| ¹H NMR | δ 3.7–3.9 (s, 3H) | Ester methyl group |

| IR | 1700–1750 cm⁻¹ | C=O stretch (ester/amide) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.